2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a piperazine moiety, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Attachment of aromatic substituents: These steps may involve various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings and other functional groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Material Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe or tool in various biological studies to understand the interactions and functions of different biomolecules.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 2-Methoxyphenyl isocyanate
- 1-(4-Methoxyphenyl)-2-propen-1-yl acetate
Uniqueness
What sets 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C25H24N4O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H24N4O3/c1-18-7-3-5-9-20(18)24(30)28-13-15-29(16-14-28)25-21(17-26)27-23(32-25)12-11-19-8-4-6-10-22(19)31-2/h3-12H,13-16H2,1-2H3/b12-11+ |
InChI Key |
XBVIVYGAWKXUKH-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4OC)C#N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4OC)C#N |
Origin of Product |
United States |
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